molecular formula C14H28O4 B3026069 Undecanoic acid, 2,3-dihydroxypropyl ester CAS No. 64633-19-8

Undecanoic acid, 2,3-dihydroxypropyl ester

Cat. No. B3026069
CAS RN: 64633-19-8
M. Wt: 260.37 g/mol
InChI Key: INEPAWKRVXYLTC-UHFFFAOYSA-N
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Description

Undecanoic acid, 2,3-dihydroxypropyl ester, also known as 1-Undecanoyl-rac-glycerol, is the 2,3-dihydroxypropyl ester of undecanoic acid . Undecanoic acid is a medium chain free fatty acid . It has a molecular formula of C14H28O4 and a molecular weight of 260.37 .


Chemical Reactions Analysis

Esters, including undecanoic acid, 2,3-dihydroxypropyl ester, typically undergo a reaction called hydrolysis, which is the breaking of the ester bond by water . This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .

Scientific Research Applications

Lipid Metabolism and Biochemistry

2,3-dihydroxypropyl Undecanoate is a monoacylglycerol (MAG) with a single fatty acid chain attached to a glycerol backbone. Researchers study its involvement in lipid metabolism and cellular signaling pathways. It serves as a substrate for enzymes involved in glycerolipid synthesis, contributing to lipid homeostasis within cells .

Drug Delivery Systems

Due to its amphiphilic nature, 2,3-dihydroxypropyl Undecanoate can be incorporated into lipid-based drug delivery systems. Researchers explore its potential as an excipient in micelles, liposomes, and nanoemulsions. These formulations enhance drug solubility, stability, and targeted delivery .

Cosmetic and Personal Care Products

As a skin-friendly lipid, 2,3-dihydroxypropyl Undecanoate finds applications in cosmetics and personal care products. It acts as an emollient, moisturizer, and skin-conditioning agent. Its hydrophilic head and hydrophobic tail contribute to skin barrier repair and hydration .

Biomedical Research

Scientists investigate the effects of 2,3-dihydroxypropyl Undecanoate on cell membranes, lipid rafts, and lipid-protein interactions. Its unique structure influences membrane fluidity and protein function. Additionally, it may modulate cellular responses and signaling pathways .

Nutritional Science

Researchers explore the dietary impact of 2,3-dihydroxypropyl Undecanoate. It occurs naturally in certain foods and edible oils. Understanding its metabolism and bioavailability contributes to our knowledge of dietary lipids and their health effects .

Synthetic Chemistry and Lipidomics

Chemists synthesize 2,3-dihydroxypropyl Undecanoate for lipidomics studies. Its characterization aids in lipid profiling and quantification. Mass spectrometry and chromatography techniques allow researchers to identify and quantify this compound in biological samples .

Safety and Hazards

Undecanoic acid, 2,3-dihydroxypropyl ester, should be handled with care. Avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of skin contact, wash off immediately with plenty of water . If swallowed, drink plenty of water and seek medical attention if symptoms occur .

properties

IUPAC Name

2,3-dihydroxypropyl undecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEPAWKRVXYLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439326
Record name Undecanoic acid, 2,3-dihydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecanoic acid, 2,3-dihydroxypropyl ester

CAS RN

64633-19-8
Record name Undecanoic acid, 2,3-dihydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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